molecular formula C22H25ClN2O2 B6562782 (4-(3-chlorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1091086-77-9

(4-(3-chlorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B6562782
CAS No.: 1091086-77-9
M. Wt: 384.9 g/mol
InChI Key: JZDOFPPKGZHZDJ-UHFFFAOYSA-N
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Description

(4-(3-chlorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a synthetic organic compound that features a piperazine ring substituted with a chlorophenyl group and a tetrahydropyran ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-chlorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be synthesized through a cyclization reaction.

    Substitution with Chlorophenyl Group: The piperazine ring can then be functionalized with a chlorophenyl group using a nucleophilic substitution reaction.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through an acid-catalyzed cyclization of a suitable diol.

    Coupling of Piperazine and Tetrahydropyran Rings: The final step involves coupling the substituted piperazine ring with the substituted tetrahydropyran ring using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-(3-chlorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of (4-(3-chlorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (4-(3-chlorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone: can be compared with other piperazine derivatives and tetrahydropyran derivatives.

    Piperazine Derivatives: Compounds like (4-(3-chlorophenyl)piperazin-1-yl)methanone.

    Tetrahydropyran Derivatives: Compounds like (4-phenyltetrahydro-2H-pyran-4-yl)methanone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O2/c23-19-7-4-8-20(17-19)24-11-13-25(14-12-24)21(26)22(9-15-27-16-10-22)18-5-2-1-3-6-18/h1-8,17H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDOFPPKGZHZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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